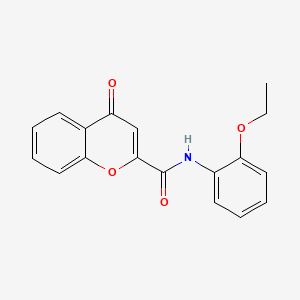

N-(2-乙氧基苯基)-4-氧代-4H-香豆素-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Characterization

The structural characterization of N-phenyl-4-oxo-4H-2-chromone carboxamides, which are closely related to N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, reveals that these compounds exhibit strong intramolecular interactions. These interactions involve the N(amido) and O(carboxyl) of the carboxamide residue with the O atom of the chromene ring and the H(ortho)-C (phenyl), respectively. Such interactions lead to a constrained rotation of the chromone and phenyl rings, resulting in a more planar structure than expected. The molecular conformations of these compounds are influenced by the degree of torsion of the phenyl ring with respect to the amide residue, which affects the overall planarity of the molecule .

Synthesis Analysis

The synthesis of chromone carboxamide derivatives, including those similar to N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, has been explored due to their pharmacological significance. These compounds have shown potential as inhibitors of monoamine oxidase-B and as ligands for adenosine receptors. The synthesis process involves a complete structural characterization using various spectroscopic techniques such as Fourier Transform Infrared Spectroscopy, Nuclear Magnetic Resonance, and Mass Spectroscopy. The molecular and supramolecular structures of these compounds have been determined by X-ray crystallography, providing valuable information for understanding structure-activity relationships .

Molecular Structure Analysis

The molecular structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide, a compound structurally related to the one of interest, has been analyzed through X-ray crystallography. The analysis reveals an anti-rotamer conformation about the C-N bond, with the amide O atom being either trans- or cis-related to the O atom of the pyran ring. This detailed structural information is crucial for understanding the behavior and potential interactions of these molecules .

Chemical Reactions Analysis

Although not directly related to N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, the synthesis of 4H-chromene-3-carboxamide derivatives has been achieved through a multicomponent reaction involving 2-hydroxybenzaldehyde, acetoacetanilide, and 4-hydroxycoumarin. This reaction is facilitated by ceric ammonium nitrate (CAN) under solvent-free conditions, following a Knoevenagel-Michael reaction pathway. The resulting compounds have been characterized and exhibit solvatochromic properties, antibacterial activities, and strong antioxidant activities, which could be indicative of the potential reactivity and applications of the N-(2-ethoxyphenyl) derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can be inferred from related compounds. The solvatochromic properties of 4H-chromene-3-carboxamide derivatives suggest that the compound of interest may also exhibit changes in color with the polarity of the solvent. Antibacterial and antioxidant activities of these derivatives indicate that N-(2-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide may also possess these properties, which could be explored for potential pharmacological applications .

科学研究应用

晶体学和结构分析

研究通过晶体学研究展示了色酮衍生物的结构复杂性。例如,已经阐明了各种N-苯基-4-氧代-4H-色酮-2-羧酰胺衍生物的晶体结构,揭示了它们关于C-N键的反构象和它们相对于吡喃环氧原子的反式或顺式酰胺O原子位置(Reis et al., 2013)。同样,已报道了N-(4-卤苯基)-4-氧代-4H-色酮-3-羧酰胺的晶体结构,展示了它们的平面性和反构象(Gomes et al., 2015)。

化学传感

已经研究了色酮衍生物作为化学传感器的潜力。一项特定研究合成了一种香豆素基化学传感器,展示了其对Cu2+和H2PO4−的“开-关-开”荧光响应,表明其在高灵敏度和选择性下检测这些离子的实用性(Meng et al., 2018)。

合成方法

已经开发了创新的色酮衍生物合成方法。一项研究描述了一种无金属的C-C/C-O键形成方法,用于合成2-氨基-5-氧代-4-芳基-4H,5H-吡喃[3,2-c]色酮-3-羧酰胺,展示了一种高效、环保的程序(Jadhav et al., 2018)。

生物活性和应用

色酮衍生物的生物活性一直是一个重要的研究领域,导致发现具有潜在治疗应用的化合物。例如,已经研究了某些色酮衍生物的结构活性关系和分子机制,以克服癌细胞的药物抗性能力,突显了它们作为抗癌剂的潜力(Das et al., 2009)。

属性

IUPAC Name |

N-(2-ethoxyphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-2-22-16-10-6-4-8-13(16)19-18(21)17-11-14(20)12-7-3-5-9-15(12)23-17/h3-11H,2H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPRLWIHEBDDIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2492449.png)

![1-[3-(Dimethylsulfamoylamino)propyl]-6-oxo-3-pyridin-4-ylpyridazine](/img/structure/B2492451.png)

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/structure/B2492453.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2492464.png)

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)